molecular formula C20H14N2OS B2449673 N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313535-65-8

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide

Numéro de catalogue: B2449673
Numéro CAS: 313535-65-8
Poids moléculaire: 330.41
Clé InChI: SRPLGCWWNFFZPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like DMF and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide and its derivatives. The compound has shown promising activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study evaluated several benzamide analogs, including this compound, against Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. For instance, one derivative exhibited an MIC of 1.27 µM against Bacillus subtilis, showcasing its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity of Benzamide Derivatives

CompoundMIC (µM)Target Organisms
This compound1.27Bacillus subtilis
Other Derivative A1.43Staphylococcus aureus
Other Derivative B2.60Escherichia coli

Anticancer Properties

This compound has also been investigated for its anticancer properties. Its structural similarity to known anticancer agents positions it as a candidate for further development.

Case Study: Anticancer Activity

In vitro studies assessed the compound's efficacy against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives had IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU). For example, one derivative demonstrated an IC50 of 4.53 µM, indicating potent anticancer activity .

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison with 5-FU
This compound4.53More potent than 5-FU (IC50 = 9.99 µM)
Other Derivative C5.85Comparable

Enzyme Inhibition

Research indicates that derivatives of benzothiazole compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis pathways. This inhibition can lead to disrupted cellular proliferation in cancer cells and enhanced antimicrobial activity .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity.

Synthesis Pathways

Common synthetic methods include:

  • Diazo-coupling : Used to form the benzothiazole moiety.
  • Knoevenagel condensation : Facilitates the formation of the amide bond.
    These synthetic routes have been optimized to yield high purity and yield rates .

Mécanisme D'action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound may also interact with DNA, leading to the inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives such as:

    2-aminobenzothiazole: Known for its antifungal and antibacterial properties.

    6-chlorobenzothiazole: Used in the synthesis of various pharmaceuticals.

    2-(4-aminophenyl)benzothiazole: Studied for its anticancer activity.

What sets this compound apart is its unique structure, which allows it to interact with a different set of molecular targets, making it a versatile compound in scientific research .

Activité Biologique

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound this compound is particularly noteworthy for its potential therapeutic applications.

3.1 Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μM)Target Organism
9015.0Staphylococcus aureus
9120.0E. coli

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .

3.2 Anticancer Activity

This compound has been evaluated for its anticancer properties in various studies. For example, a derivative demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

CompoundIC50 (µM)Cell Line
1016.11MCF-7
10210.86HCT116

These results indicate that benzothiazole derivatives could serve as effective agents in cancer therapy .

3.3 Antidiabetic Activity

Benzothiazole derivatives have also shown promise in antidiabetic applications by acting as inhibitors of enzymes involved in glucose metabolism. Research has highlighted their potential in managing diabetes through modulation of insulin signaling pathways.

4. Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • Antimicrobial Evaluation: A study reported that certain benzothiazole derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
  • Anticancer Mechanisms: In vitro assays revealed that specific compounds could induce apoptosis in cancer cells through activation of caspase pathways .

5. Conclusion

This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Continued research into its mechanisms of action and potential therapeutic applications is warranted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 2-aminobenzothiazole derivatives with substituted benzoyl chlorides. A common protocol involves reacting 3-(1,3-benzothiazol-2-yl)aniline with benzoyl chloride in dichloromethane or chloroform, using triethylamine as a base to neutralize HCl byproducts . Temperature control (reflux at 40–60°C) and solvent purity are critical for yields >75%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Confirmatory techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?

  • ¹H NMR : Aromatic protons from the benzothiazole (δ 7.2–8.5 ppm) and benzamide (δ 7.4–8.1 ppm) moieties exhibit distinct splitting patterns. The amide proton (NH) appears as a singlet near δ 10.2 ppm.
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between benzothiazole and benzamide planes (e.g., 15–25° deviations reported in similar derivatives) .
  • FT-IR : Confirms amide C=O stretching at ~1650–1680 cm⁻¹ and benzothiazole C=N at ~1580 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Standard assays include:

  • Anticancer : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via dose-response curves (48–72 hr exposure) .
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anti-inflammatory : COX-2 inhibition assays (ELISA) or NF-κB pathway modulation in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Key modifications include:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzamide para-position improve anticancer activity (e.g., IC₅₀ = 5 µM vs. 30 µM for unmodified analogs) .
  • Heterocycle replacement : Replacing benzothiazole with imidazole alters selectivity (e.g., neurotoxicity reduction from IC₅₀ >100 µM to <50 µM) .
  • Amide linker flexibility : Introducing methylene spacers between benzamide and benzothiazole enhances binding to hydrophobic enzyme pockets .

Q. What methodologies elucidate the compound’s mechanism of action in targeting enzymes or receptors?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR (PDB ID: 1M17) or PARP-1 .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., K_d = 12 nM for kinase inhibition) .
  • RNA-seq/proteomics : Identifies downstream pathways (e.g., apoptosis markers like caspase-3/7 activation) .

Q. How do stability studies under varying pH and temperature conditions inform formulation strategies?

  • pH stability : The compound degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma mimic) over 24 hr .
  • Thermal stability : Decomposition occurs above 150°C (TGA data), suggesting solid dispersion or nanoencapsulation for oral delivery .
  • Light sensitivity : UV-Vis spectroscopy shows photo-degradation (λ_max = 320 nm), necessitating amber storage vials .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 30 µM for similar compounds) may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural impurities : Validate purity via HPLC (>99%) and elemental analysis .
  • Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant p53) .

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-19(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)20-22-17-11-4-5-12-18(17)24-20/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPLGCWWNFFZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.